molecular formula C15H24N6O2 B7052379 4-[2-(cyclopropylamino)-2-oxoethyl]-N-(2-imidazol-1-ylethyl)piperazine-1-carboxamide

4-[2-(cyclopropylamino)-2-oxoethyl]-N-(2-imidazol-1-ylethyl)piperazine-1-carboxamide

Cat. No.: B7052379
M. Wt: 320.39 g/mol
InChI Key: OWVYUERJRSBRQD-UHFFFAOYSA-N
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Description

4-[2-(cyclopropylamino)-2-oxoethyl]-N-(2-imidazol-1-ylethyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with an imidazole moiety and a cyclopropylamino group

Properties

IUPAC Name

4-[2-(cyclopropylamino)-2-oxoethyl]-N-(2-imidazol-1-ylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O2/c22-14(18-13-1-2-13)11-19-7-9-21(10-8-19)15(23)17-4-6-20-5-3-16-12-20/h3,5,12-13H,1-2,4,6-11H2,(H,17,23)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVYUERJRSBRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCN(CC2)C(=O)NCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(cyclopropylamino)-2-oxoethyl]-N-(2-imidazol-1-ylethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[2-(cyclopropylamino)-2-oxoethyl]-N-(2-imidazol-1-ylethyl)piperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[2-(cyclopropylamino)-2-oxoethyl]-N-(2-imidazol-1-ylethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and imidazole-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.

Uniqueness

4-[2-(cyclopropylamino)-2-oxoethyl]-N-(2-imidazol-1-ylethyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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